N-(3-isopropoxyphenyl)-N'-phenylurea
Description
Properties
IUPAC Name |
1-phenyl-3-(3-propan-2-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKBUSQZZNONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-(4-Isopropoxybenzyl)-N'-phenylurea
- Structure : Differs in the substitution position (4-isopropoxy vs. 3-isopropoxy) and the presence of a benzyl group instead of a phenyl group.
- Impact : The para-substituted isopropoxy group enhances solubility and bioactivity compared to meta-substituted analogs, likely due to steric and electronic effects .
N-(3,4-Dimethylphenyl)-N'-phenylurea
- Structure : Features 3,4-dimethylphenyl and phenyl groups on the urea backbone.
- Impact : Methyl groups increase hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions compared to the isopropoxy-substituted analog .
N-(4-Chlorobenzyl)-N'-phenylurea
- Structure : Contains a chloro substituent on the benzyl ring.
- Impact : The electron-withdrawing chlorine enhances herbicidal activity but reduces solubility in polar solvents compared to the isopropoxy analog .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent(s) | Solubility | Bioactivity |
|---|---|---|---|
| N-(3-Isopropoxyphenyl)-N'-phenylurea | 3-isopropoxyphenyl | Moderate | Herbicidal, moderate |
| N-(4-Isopropoxybenzyl)-N'-phenylurea | 4-isopropoxybenzyl | High | Enhanced herbicidal |
| N-(3,4-Dimethylphenyl)-N'-phenylurea | 3,4-dimethylphenyl | Low | Antifungal |
| N-(4-Chlorobenzyl)-N'-phenylurea | 4-chlorobenzyl | Low | High herbicidal |
Backbone Modifications: Urea vs. Thiourea and Carbamate
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylthiourea
- Structure : Thiourea backbone with a hydroxyalkyl group.
- Impact : The thiourea group increases hydrogen-bonding capacity but reduces stability under oxidative conditions compared to urea analogs .
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylcarbamate
- Structure : Carbamate backbone instead of urea.
- Impact : Carbamates exhibit faster hydrolysis rates but lower herbicidal potency than urea derivatives .
Table 2: Backbone Comparison
| Compound | Backbone | Stability | Bioactivity |
|---|---|---|---|
| This compound | Urea | High | Moderate activity |
| N'-phenylthiourea analogs | Thiourea | Moderate | Enhanced binding |
| N'-phenylcarbamate analogs | Carbamate | Low | Reduced potency |
Anticancer Ureas
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) : Exhibits antitumor activity via Akt/GSK-3β/c-Myc pathway inhibition. The trifluoromethyl and chloro groups enhance target binding compared to isopropoxy-substituted ureas .
Antifungal Thiazole-Ureas
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-isopropoxyphenyl)-N'-phenylurea, and how can purity be validated?
- Methodology : Utilize the Schotten-Baumann reaction, a standard method for urea derivatives, by reacting 3-isopropoxyphenyl isocyanate with aniline under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) using solvents like hexane:ethyl acetate (4:2). Validate purity via melting point analysis, nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR for aromatic protons and urea NH signals), and mass spectrometry (MS) for molecular ion verification .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : Use UV-Vis to confirm π→π* transitions in aromatic systems (λmax ~250–280 nm) and IR spectroscopy for urea C=O stretching (~1640–1680 cm⁻¹) .
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to determine IC50 values. Include positive controls like cisplatin .
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of phenylurea derivatives?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups at the phenyl rings. Compare IC50 values to identify pharmacophores .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., Akt/GSK-3β in cancer pathways). Validate with molecular dynamics (MD) simulations .
Q. What analytical techniques detect phenylurea derivatives in environmental matrices, and how can sensitivity be improved?
- Methodology :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Use molecularly imprinted polymers (MIPs) for selective enrichment, as demonstrated for phenylurea herbicides .
Q. How should contradictory biological activity data across phenylurea derivatives be resolved?
- Methodology :
- Systematic Controls : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and solvent controls (e.g., DMSO <0.1%).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(2-chlorobenzoyl)-N'-phenylurea vs. N-(3,4-dimethylphenyl)-N'-phenylurea) to identify substituent-dependent trends .
Q. What protocols assess the environmental persistence and degradation pathways of phenylurea compounds?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify metabolites (e.g., aniline derivatives) using GC-MS .
- Soil Microcosms : Evaluate half-life (t½) under aerobic/anaerobic conditions. Use ¹⁴C-labeled analogs to track mineralization to CO₂ .
Q. Which computational strategies predict the binding affinity of phenylurea derivatives with enzymatic targets?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
